molecular formula C18H28N4O3 B7544706 3-acetamido-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]piperidine-1-carboxamide

3-acetamido-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]piperidine-1-carboxamide

Cat. No. B7544706
M. Wt: 348.4 g/mol
InChI Key: ADNIKBKCMXNVHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-acetamido-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]piperidine-1-carboxamide, also known as Compound X, is a novel chemical compound that has been synthesized in recent years. It has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemical research.

Mechanism of Action

3-acetamido-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]piperidine-1-carboxamide X works by inhibiting the activity of certain enzymes and proteins in the body, which are involved in various cellular processes. It has been found to block the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has been shown to reduce inflammation and oxidative stress, which are associated with various diseases and conditions.
Biochemical and Physiological Effects:
3-acetamido-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]piperidine-1-carboxamide X has been found to have various biochemical and physiological effects, including the modulation of gene expression, protein synthesis, and cell signaling pathways. It has been shown to affect the levels of various neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation and cognitive function. Additionally, it has been found to have antioxidant properties, which can protect cells from oxidative damage and prevent the development of certain diseases.

Advantages and Limitations for Lab Experiments

3-acetamido-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]piperidine-1-carboxamide X has several advantages for use in lab experiments, including its high potency and selectivity, as well as its ability to target specific cellular processes. However, it also has some limitations, such as its limited solubility in water and its potential toxicity at high concentrations. Additionally, the synthesis of 3-acetamido-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]piperidine-1-carboxamide X can be challenging and time-consuming, which can limit its availability for research purposes.

Future Directions

There are several future directions for research on 3-acetamido-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]piperidine-1-carboxamide X, including the development of more efficient synthesis methods and the exploration of its potential applications in various fields. Additionally, further studies are needed to elucidate the mechanism of action of 3-acetamido-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]piperidine-1-carboxamide X and to identify its molecular targets. Furthermore, the potential side effects and toxicity of 3-acetamido-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]piperidine-1-carboxamide X need to be thoroughly investigated before it can be considered for clinical use. Overall, 3-acetamido-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]piperidine-1-carboxamide X has shown promising results in various scientific research applications, and further studies are needed to fully understand its potential benefits and limitations.

Synthesis Methods

3-acetamido-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]piperidine-1-carboxamide X can be synthesized using a multi-step process that involves the reaction of piperidine with furan-2-ylacetic acid, followed by the addition of pyrrolidine and acetic anhydride. The resulting compound is then treated with hydrochloric acid, and the final product is obtained through recrystallization. The purity and yield of the compound can be improved by using various purification techniques, such as column chromatography and HPLC.

Scientific Research Applications

3-acetamido-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]piperidine-1-carboxamide X has shown promising results in various scientific research applications, including drug discovery and medicinal chemistry. It has been found to exhibit potent activity against certain types of cancer cells, as well as antimicrobial and antiviral activity. Additionally, it has been shown to have potential as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's disease.

properties

IUPAC Name

3-acetamido-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O3/c1-14(23)20-15-6-4-10-22(13-15)18(24)19-12-16(17-7-5-11-25-17)21-8-2-3-9-21/h5,7,11,15-16H,2-4,6,8-10,12-13H2,1H3,(H,19,24)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNIKBKCMXNVHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCCN(C1)C(=O)NCC(C2=CC=CO2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-acetamido-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]piperidine-1-carboxamide

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